4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound features a piperidine ring substituted with a tert-butyl carbamate group and a 2-chloro-thiazole moiety linked via a methoxy bridge. The tert-butyl ester enhances steric protection of the carbamate, improving stability under acidic or basic conditions .
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-14(2,3)20-13(18)17-6-4-10(5-7-17)19-9-11-8-16-12(15)21-11/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFDOLCBJNFITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671628 | |
| Record name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-56-8 | |
| Record name | 1,1-Dimethylethyl 4-[(2-chloro-5-thiazolyl)methoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis typically follows a multi-step sequence:
- Formation of the thiazole ring or its introduction as a substituent
- Alkylation or ether formation linking the thiazole moiety to the piperidine ring
- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group
The tert-butyl ester serves as a protecting group for the carboxylic acid, facilitating further synthetic manipulations without undesired side reactions.
Key Synthetic Steps and Conditions
Starting Materials and Intermediates
- The piperidine-1-carboxylic acid tert-butyl ester is a common protected piperidine derivative used as a starting scaffold.
- The 2-chloro-thiazol-5-ylmethanol or related derivatives act as the thiazole source for ether formation.
Ether Formation via Nucleophilic Substitution
- The critical step involves the nucleophilic substitution of the hydroxyl group on the thiazolylmethanol with the piperidine nitrogen or an activated piperidine derivative.
- Activation of the hydroxyl group as a leaving group (e.g., mesylate or tosylate) is often employed to facilitate the ether bond formation.
Protection and Deprotection Strategies
- The tert-butyl ester protecting group is introduced or retained throughout the synthesis to protect the carboxylic acid.
- This group can be introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate under mild conditions.
- The protecting group is stable under the reaction conditions used for ether formation and can be removed later if needed under acidic conditions.
Representative Preparation Protocol (Literature-Inspired)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Chloro-thiazol-5-ylmethanol + Methanesulfonyl chloride, Et3N, CH2Cl2, 0°C to RT | Conversion of hydroxyl to mesylate intermediate | Quantitative conversion; mesylate isolated by extraction and drying |
| 2 | Mesylate intermediate + tert-butyl 4-hydroxypiperidine-1-carboxylate, base (e.g., K2CO3), solvent (e.g., DMF), 50-85°C | Nucleophilic substitution to form the ether linkage | Moderate to good yields (60-85%) depending on conditions |
| 3 | Purification by column chromatography or crystallization | Isolation of pure 4-(2-chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester | Purity >95% by NMR and LC-MS |
Note: The mesylation step and subsequent nucleophilic substitution are adapted from analogous procedures reported for similar piperidine-thiazole compounds.
Detailed Reaction Conditions and Yields from Related Studies
These yields and conditions provide a framework for the preparation of the target compound by adapting the mesylation and nucleophilic substitution steps to the 2-chloro-thiazol-5-ylmethoxy substituent.
Analytical and Purification Techniques
- Chromatography : Gradient elution using dichloromethane and methanol mixtures is common for purifying the final product.
- NMR Spectroscopy : Proton NMR confirms the presence of tert-butyl group (singlet ~1.4 ppm), piperidine ring protons, and aromatic thiazole protons.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight of 332.8 g/mol confirm compound identity.
- Melting Point and Purity : Melting points and chromatographic purity >95% are typical quality indicators.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting material | tert-butyl 4-hydroxypiperidine-1-carboxylate | Commercially available or synthesized |
| Activation reagent | Methanesulfonyl chloride | Converts hydroxyl to mesylate |
| Base for mesylation | Triethylamine or pyridine | Neutralizes HCl formed |
| Solvent for mesylation | Dichloromethane | Anhydrous conditions preferred |
| Temperature (mesylation) | 0°C to room temperature | Controls reaction rate, minimizes side products |
| Nucleophile | 2-chloro-thiazol-5-ylmethanol or corresponding mesylate | Source of thiazole moiety |
| Coupling solvent | DMF or DMA | Polar aprotic solvents favor substitution |
| Coupling temperature | 50-85°C | Optimized for yield and selectivity |
| Reaction time | 12-24 hours | Monitored by LCMS or TLC |
| Purification | Column chromatography or crystallization | Ensures high purity |
| Yield | 60-95% (stepwise) | Depends on scale and conditions |
Research Findings and Optimization Notes
- The use of tert-butyl ester as a protecting group is advantageous due to its stability under basic and mild acidic conditions and facile removal when needed.
- Mesylation of the hydroxyl precursor is a high-yielding activation step that enables efficient nucleophilic substitution.
- Reaction temperature and solvent choice critically affect the yield and purity of the ether product.
- Cesium fluoride has been reported as an effective base in nucleophilic substitution reactions involving piperidine derivatives, improving yields and selectivity.
- Monitoring by LCMS and NMR is essential for optimizing reaction time and confirming intermediate and final product formation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The chloro-thiazole group is known to enhance the biological activity of compounds, making this ester a candidate for developing new pharmaceuticals. Research indicates that compounds with similar structures can exhibit various pharmacological effects, including antibacterial and antifungal activities.
- Preliminary studies suggest potential applications in treating conditions such as infections and neurological disorders due to the compound's ability to interact with biological systems.
-
Drug Development :
- The synthesis of 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps that allow for modifications to enhance efficacy and reduce side effects. These modifications are crucial for optimizing drug candidates during the development phase.
- Interaction studies focusing on this compound assess its pharmacodynamics, which is essential for understanding how it behaves in biological systems and its potential therapeutic uses.
-
Biological Activity Studies :
- Compounds containing thiazole and piperidine structures are often studied for their biological properties. Research into this compound's specific mechanisms of action is ongoing, with the aim of elucidating its efficacy in various therapeutic contexts.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester | Similar thiazole and piperidine structure | Different position of substituents may alter biological activity |
| Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylic acid | Contains chlorosulfonyl instead of chloro-thiazole | Potentially different reactivity profile |
| Piperidine derivatives with halogen substitutions | General class with various halogens | Variations in halogen can lead to different pharmacological properties |
This table highlights how structural variations can influence biological activity, emphasizing the importance of specific functional groups in drug design.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of thiazole-containing compounds found that derivatives similar to this compound exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.
Mechanism of Action
The mechanism by which 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations in Piperidine/Piperazine-Based Esters
The following table highlights key structural and physicochemical differences between the target compound and analogs:
Key Differences and Implications
- Heterocycle Type: Thiazole vs. Pyrimidine/Pyridine: The target’s thiazole ring (vs. pyrimidine in or pyridine in ) offers distinct electronic profiles. Thiazoles are more π-electron-deficient, enhancing electrophilic reactivity . Piperidine vs.
- Substituent Effects: Methoxy vs. Methyl: The target’s methoxy group (vs. Sulfonyl vs. Carbamate: Sulfonyl-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects, altering hydrolysis rates of the tert-butyl ester .
Synthetic and Purity Considerations :
- Analogs with pyrimidine-carboxamido groups (e.g., ) achieve >99% HPLC purity, suggesting robust synthetic routes for tert-butyl piperidine carboxylates. The target compound likely requires similar optimization for scale-up .
Biological Activity
4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-56-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula C14H21ClN2O3S, with a molecular weight of 332.85 g/mol. It is characterized by the presence of a thiazole ring, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C14H21ClN2O3S |
| Molecular Weight | 332.85 g/mol |
| CAS Number | 939986-56-8 |
The biological activity of this compound primarily stems from its interaction with various biological targets. Notably, it has been investigated for its effects on neurotransmitter receptors and enzymes involved in metabolic pathways.
- Receptor Modulation : The compound exhibits activity as a modulator of serotonin receptors (5-HT2A) and dopamine receptors (D3), which are crucial in the treatment of neuropsychiatric disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, potentially useful in conditions characterized by chronic inflammation.
Biological Activity Studies
Research has highlighted various aspects of the compound's biological activity:
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes linked to inflammatory pathways. For example, it was shown to reduce the production of pro-inflammatory cytokines in cultured human immune cells.
In Vivo Studies
Animal studies have indicated that administration of the compound leads to significant reductions in inflammatory markers and improved behavioral outcomes in models of anxiety and depression.
Case Studies
Several case studies have been documented that illustrate the practical applications and effectiveness of this compound:
- Case Study 1 : A study involving rodent models showed that treatment with the compound resulted in a significant decrease in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
- Case Study 2 : In another study focused on neurodegenerative diseases, the compound was observed to enhance cognitive function in mice subjected to neurotoxic agents, indicating neuroprotective properties.
Q & A
(Basic) What are the standard synthetic routes for preparing 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester in academic laboratories?
The compound is typically synthesized via multi-step protocols involving:
- Nucleophilic substitution : The thiazole-chloro group reacts with a hydroxyl-containing piperidine derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the ether linkage .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions. Deprotection (e.g., using TFA) may follow functionalization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
(Basic) Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR resolves the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and thiazole ring protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, critical for verifying the chloro-thiazolylmethoxy substituent .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity, with UV detection at 254 nm for aromatic/thiazole absorption .
(Basic) What are the stability considerations for this compound under different storage and reaction conditions?
- Storage : Stable at –20°C in anhydrous, inert environments (argon atmosphere). Moisture and heat (>40°C) can hydrolyze the Boc group or degrade the thiazole ring .
- Reactivity : The chloro-thiazole moiety is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), requiring controlled reaction temperatures (0–25°C) and anhydrous solvents (THF, DCM) .
- Light sensitivity : Protect from prolonged UV exposure to prevent radical-mediated decomposition .
(Advanced) How can researchers optimize coupling reactions involving the chloro-thiazole moiety while minimizing side products?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with boronic acids, but competing hydrolysis of the chloro group requires strict anhydrous conditions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase Boc deprotection; mixed solvents (e.g., THF/H₂O) balance reactivity and stability .
- Kinetic monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., hydroxyl-thiazole byproducts) and adjust reaction time/temperature .
(Advanced) How can contradictory NMR spectral data for this compound be resolved?
- Dynamic effects : Conformational flexibility of the piperidine ring may cause signal splitting. Variable-temperature NMR (e.g., –60°C to 25°C) can coalesce overlapping peaks .
- 2D techniques : HSQC and HMBC correlate ¹H-¹³C couplings, clarifying assignments for the methoxy-thiazole and Boc groups .
- Computational validation : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian) verify experimental data .
(Advanced) What strategies are recommended for evaluating the biological activity of this compound when in vitro/in vivo data are limited?
- In silico docking : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like kinase enzymes, leveraging the thiazole’s aromatic π-π interactions .
- Structural analogs : Compare with published data on similar Boc-protected piperidines (e.g., antitumor or antimicrobial activity in and ) to infer mechanisms .
- Fragment-based screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to assess target engagement at low compound concentrations .
(Advanced) How can researchers address discrepancies in reported toxicity profiles of structurally related compounds?
- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) that may explain variations in toxicity .
- In vitro assays : HepG2 cell viability assays (MTT) and Ames tests (for mutagenicity) provide baseline data, cross-referenced with structural analogs in and .
- Species-specific differences : Compare rodent vs. human hepatocyte responses to prioritize follow-up studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
